molecular formula C9H15N3O3 B13634111 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13634111
M. Wt: 213.23 g/mol
InChI Key: MECNJMHNWYEAPS-UHFFFAOYSA-N
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Description

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a 5-amino substituent and a 3-ethoxypropyl group at the N1 position. The 5-amino group enhances hydrogen-bonding capacity, while the 3-ethoxypropyl chain contributes to lipophilicity, influencing solubility and bioavailability. Synthesis likely involves alkylation of the pyrimidine core with 3-ethoxypropyl halides, followed by amino group introduction via reduction or substitution .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-1-(3-ethoxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-2-15-5-3-4-12-6-7(10)8(13)11-9(12)14/h6H,2-5,10H2,1H3,(H,11,13,14)

InChI Key

MECNJMHNWYEAPS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituent positions, functional groups, and biological relevance (Table 1).

Table 1: Comparative Analysis of Pyrimidine-2,4-dione Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications Source
5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4-dione 5-amino, N1-(3-ethoxypropyl) ~228.2 (calc.) Inferred antimicrobial potential N/A
5-(3-Acetoxypropyl)pyrimidin-2,4-dione 5-(3-acetoxypropyl) 213.1 High melting point (224–227°C)
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4-dione 5-amino, N1-(2-(2-hydroxyethoxy)ethyl) 215.21 Hydrophilic; discontinued for lab use
6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione 6-amino, pyrido-fused core, cyclopropyl 246.27 Structural complexity for targeted therapy
7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyridof[2,3-d]pyrimidine-2,4-dione Halogenated, pyrido-pyrimidine core N/A Antimicrobial (patented synthesis)

Key Structural and Functional Differences

Substituent Position and Type: The 5-amino group in the target compound contrasts with 6-amino in pyrido-pyrimidine derivatives (e.g., ), which may alter binding interactions with biological targets. The 3-ethoxypropyl chain provides moderate lipophilicity compared to hydroxyethoxyethyl (more hydrophilic; ) or acetoxypropyl (hydrolyzable ester; ).

Core Structure :

  • Pyrido-pyrimidine derivatives (e.g., ) exhibit fused-ring systems, enhancing planar rigidity for enzyme binding. Simple pyrimidine-diones (e.g., ) offer synthetic flexibility but reduced structural complexity.

Biological Activity: Halogenated derivatives (e.g., ) leverage electron-withdrawing groups (Cl, F) for enhanced antimicrobial potency. The amino group in the target compound may mimic nucleobases, enabling interactions with DNA/RNA-processing enzymes .

Physicochemical Properties

  • Melting Point : The acetoxypropyl analog (224–227°C; ) suggests high crystallinity due to polar substituents. The target compound’s ethoxy group may lower melting points due to reduced polarity.
  • Solubility : The 3-ethoxypropyl chain balances lipophilicity and solubility, contrasting with the hydrophilic hydroxyethoxyethyl analog (discontinued due to instability; ).

Research Findings and Implications

  • Antimicrobial Potential: Structural similarities to halogenated pyridopyrimidines () and anti-mycobacterial agents () suggest the target compound could target bacterial enzymes or DNA gyrase.
  • Metabolic Stability : The ethoxy group’s ether linkage (vs. ester in ) may resist hydrolysis, improving pharmacokinetics.

Biological Activity

5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group and an ethoxypropyl substituent. Its molecular formula is C_9H_12N_4O_2, and it possesses a unique structure that may contribute to its biological activity.

Synthesis

The synthesis of 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate pyrimidine precursors with ethoxypropyl groups. Various synthetic routes have been explored to optimize yield and purity, including modifications to reaction conditions such as temperature and solvent choice.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. In particular, studies have shown that similar compounds can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell growth:

  • Inhibition of eEF-2K : Compounds structurally related to 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione have demonstrated IC50 values ranging from 420 nM to 930 nM against eEF-2K in various cancer cell lines, such as MDA-MB-231 breast cancer cells . These findings suggest that this class of compounds may serve as effective inhibitors in cancer therapy.

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. Studies have reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria:

CompoundActivity AgainstIC50 (µg/mL)
5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4-dioneE. coli (MTCC 40)50
S. aureus (MTCC 87)40

These results indicate that the compound may be useful in developing new antimicrobial agents .

Enzyme Inhibition

The biological activity of this compound extends to the inhibition of vital enzymes involved in DNA biosynthesis. Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are critical targets in chemotherapy . The structural modifications in 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione could enhance its efficacy against these targets.

Case Studies

Several case studies have highlighted the potential of pyrimidine derivatives in clinical applications:

  • Case Study on Anticancer Properties : A study evaluated the effects of a series of pyrimidine derivatives on eEF-2K activity in breast cancer cells. The results indicated that compounds with similar structures to 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione significantly reduced eEF-2K activity, leading to decreased cell proliferation .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various pyrimidine derivatives against clinical isolates of E. coli and S. aureus. The findings demonstrated that certain derivatives exhibited promising antibacterial effects comparable to standard antibiotics .

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